1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid
Description
1-Methyl-4-[(3-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylic acid (CAS: 937609-24-0) is a heterocyclic compound featuring a pyrrole core substituted with a carboxylic acid group at position 2, a methyl group at position 1, and a sulfonyl-linked 3-methylpiperidine moiety at position 4 . Its molecular formula is C₁₂H₁₈N₂O₄S (molecular weight: 286.35 g/mol), with structural features that confer unique electronic and steric properties.
Properties
IUPAC Name |
1-methyl-4-(3-methylpiperidin-1-yl)sulfonylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-9-4-3-5-14(7-9)19(17,18)10-6-11(12(15)16)13(2)8-10/h6,8-9H,3-5,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDVFINHBVRBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CN(C(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrole ring and subsequent functionalization. One common method involves the reaction of 1-methylpyrrole with a sulfonyl chloride derivative of 3-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmaceutical agent due to its structural features which may contribute to biological activity. Its sulfonamide group is known for enhancing the solubility and bioavailability of drugs.
Neuropharmacology
The presence of the piperidine moiety suggests possible interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, indicating that 1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid could be a candidate for neuropharmacological studies .
Research Chemical Applications
This compound is primarily utilized as a research chemical in laboratories focusing on synthetic chemistry and drug discovery. Its unique structure allows chemists to explore new synthetic pathways and modifications that could lead to the development of novel therapeutic agents.
Synthesis Studies
The synthesis of this compound often involves multi-step reactions that can serve as a model for creating other complex molecules. It provides insights into reaction mechanisms and the stability of various functional groups under different conditions .
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s activity and applications can be contextualized by comparing it to pyrrole-2-carboxylic acid derivatives with varying substituents:
Table 1: Key Structural and Functional Comparisons
Steric and Electronic Effects
- Electronic Properties : The sulfonyl group increases electrophilicity at position 4, contrasting with the electron-donating methylphenyl group in Row 4. This difference could influence reactivity in nucleophilic substitution or coupling reactions .
Biological Activity
1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the structural characteristics, biological activities, and relevant research findings related to this compound.
Structural Information
The molecular formula of 1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid is C12H18N2O4S. The compound features a pyrrole ring with a carboxylic acid group at position 2 and a sulfonyl group attached to a piperidine moiety. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H18N2O4S |
| SMILES | CC1CCCN(C1)S(=O)(=O)C2=CN(C(=C2)C(=O)O)C |
| InChI | InChI=1S/C12H18N2O4S/c1-9-4-3-5... |
Antimicrobial Properties
Research indicates that compounds similar to 1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid exhibit significant antimicrobial activity, particularly against drug-resistant strains of Mycobacterium tuberculosis (Mtb). A study highlighted the effectiveness of pyrrole derivatives in inhibiting the MmpL3 protein, crucial for mycolic acid biosynthesis in Mtb. This suggests that modifications to the pyrrole structure could enhance anti-tubercular activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of specific substituents on the pyrrole ring can greatly influence biological activity. For instance, compounds with electron-withdrawing groups attached to the pyrrole ring demonstrated enhanced potency against Mtb, while bulky substituents on the carboxamide improved stability and reduced cytotoxicity .
Study on Anti-Tuberculosis Activity
In a comprehensive evaluation of various pyrrole derivatives, compound 32 demonstrated excellent activity against drug-resistant tuberculosis with a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL). The study utilized M. smegmatis expressing both wild-type and mutated variants of the mmpL3 gene to assess the compound's efficacy .
Research Findings
Despite limited literature specifically on 1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid, related compounds have shown promising results in various biological assays. Key findings include:
- Antimicrobial Efficacy : Compounds similar to this structure exhibit significant antimicrobial properties, particularly against resistant strains of bacteria.
- Microsome Stability : Compounds with similar structures often show good microsome stability, indicating potential for further development as therapeutic agents.
- Low Cytotoxicity : Many derivatives maintain low cytotoxicity levels, making them suitable candidates for drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-methyl-4-[(3-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves sulfonylation of the pyrrole core. For example, 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid can react with 3-methylpiperidine under basic conditions (e.g., DIPEA in DMF). Optimization includes controlling stoichiometry (1.2–1.5 eq of amine), temperature (0–25°C), and reaction time (12–24 h). Post-reaction purification via recrystallization or column chromatography (e.g., silica gel, CH₂Cl₂/MeOH gradients) improves purity. Yield optimization may require iterative adjustments to solvent polarity and base strength .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H NMR : Confirms methyl groups (δ 2.5–3.5 ppm for N-methyl; δ 1.0–1.5 ppm for piperidine CH₃), pyrrole protons (δ 6.5–7.5 ppm), and sulfonyl-linked protons (downfield shifts due to electron-withdrawing effects).
- LCMS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95% by UV integration).
- IR : Sulfonyl S=O stretches (~1350–1150 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) are diagnostic.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) gradients assess purity .
Q. How can researchers design initial biological assays to evaluate this compound’s activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based or calorimetry) targeting sulfonamide-sensitive proteins like ubiquitin-specific proteases (USPs). Use recombinant enzymes (e.g., USP5) and substrate analogs. IC₅₀ values are determined via dose-response curves (1 nM–100 µM). Include positive controls (e.g., known inhibitors) and validate hits in secondary assays (e.g., cellular lysate models) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cofactors) or off-target effects. To address this:
- Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Evaluate compound stability under assay conditions (e.g., HPLC monitoring for degradation).
- Use isogenic cell lines to isolate target-specific effects. Cross-reference with structural analogs to identify SAR trends .
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s pharmacokinetic properties?
- Methodological Answer :
- Modifications : Vary the piperidine substituent (e.g., 3-methyl vs. 4-phenyl) to alter lipophilicity (logP) and membrane permeability.
- Carboxylic Acid Bioisosteres : Replace -COOH with tetrazoles or acyl sulfonamides to improve oral bioavailability.
- Metabolic Stability : Test in liver microsomes (human/rodent) to identify metabolic hotspots (e.g., methyl oxidation). Introduce fluorine or deuterium at vulnerable positions to block metabolism .
Q. What advanced techniques are used to determine the stereochemical configuration of chiral intermediates in the synthesis pathway?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration of crystalline intermediates.
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- NOESY NMR : Identifies spatial proximity of protons to infer stereochemistry in solution .
Q. How can researchers investigate the compound’s mechanism of action when initial target validation is inconclusive?
- Methodological Answer :
- Chemical Proteomics : Use photoaffinity labeling or pull-down assays with biotinylated probes to identify binding partners.
- CRISPR-Cas9 Screens : Knock out putative targets in cellular models and assess resistance to compound activity.
- Molecular Dynamics Simulations : Model interactions with candidate proteins (e.g., USP5) to predict binding modes and guide mutagenesis studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- PK/PD Modeling : Measure plasma/tissue concentrations to correlate exposure with effect. Adjust dosing regimens (e.g., frequency, route).
- Solubility Assessment : Use shake-flask or HPLC-UV methods to determine aqueous solubility. Formulate with co-solvents (e.g., PEG 400) or nanoparticles if solubility limits bioavailability.
- Off-Target Profiling : Screen against panels of kinases, GPCRs, and ion channels to rule out polypharmacology .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
